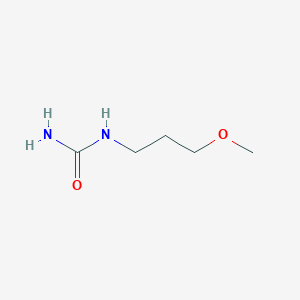

N-(3-甲氧基丙基)脲

描述

Synthesis Analysis The synthesis of urea derivatives, including N-(3-methoxypropyl)urea, typically involves reactions of primary amines with isocyanates or carbonylation reactions. For example, urea derivatives have been synthesized using potassium cyanate and primary amines under acidic conditions, demonstrating a versatile approach for urea synthesis that may be applicable to N-(3-methoxypropyl)urea (Tan, Chang, & Liew, 2023). Furthermore, the synthesis of N,N-diethylaminopropylurea as a novel urea derivative highlights the methodological diversity in urea synthesis, potentially relevant for creating specific compounds like N-(3-methoxypropyl)urea.

Molecular Structure Analysis The molecular structure of urea derivatives plays a crucial role in their biological and chemical properties. For instance, N,N′-di(methoxycarbonylsulfenyl)urea exhibits a quantitatively prepared structure characterized by X-ray diffraction, showcasing the importance of understanding the structural aspects of such compounds (Vallejos et al., 2009). The crystal structure details provide insight into the interactions and conformations that could be expected in similar urea derivatives.

Chemical Reactions and Properties Urea derivatives participate in various chemical reactions, reflecting their chemical properties. The synthesis and reactivity of N,N-diethylaminopropylurea, for example, show the potential for such compounds to undergo further chemical transformations (Tan, Chang, & Liew, 2023). This versatility is crucial for applications in material science, pharmaceuticals, and chemical synthesis.

Physical Properties Analysis The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed study of N,N′-di(methoxycarbonylsulfenyl)urea provides valuable data on these aspects, which are essential for handling, storage, and application in various fields (Vallejos et al., 2009).

Chemical Properties Analysis The chemical properties of urea derivatives, such as reactivity, stability, and interaction with other chemicals, are critical for their practical applications. The synthesis routes and characterizations of compounds like N,N-diethylaminopropylurea shed light on these properties, indicating how modifications in the urea structure can affect overall chemical behavior (Tan, Chang, & Liew, 2023).

科学研究应用

稳定性和分解

N-(3-甲氧基丙基)脲及其类似物已被研究其稳定性和分解特性。例如,与N-(3-甲氧基丙基)脲密切相关的化合物氯酰梅多林在水溶液中的分解进行了研究。利用光谱技术分析了影响其稳定性和分解产物性质的因素,突出了该化合物进行详细化学稳定性研究的潜力 G. M. Cree, Journal of Organometallic Chemistry, 1971。

农业应用

在农业领域,尿素基肥料的应用及其对土壤微生物群落和氮效率的影响一直是研究的课题。研究探讨了尿素肥料配方中常见的尿酶和硝化抑制剂如何影响土壤化学、微生物群落以及作物氮利用效率。这项研究对改善农业实践并减少与氮肥相关的环境影响至关重要 Ruibo Sun et al., FEMS Microbiology Ecology, 2019。

环境影响和缓解

研究还关注尿素使用的环境影响,特别是关于氨、一氧化二氮和二氧化氮排放的问题。已经调查了尿酶抑制剂在减少这些排放方面的有效性,为缓解尿素肥料的环境影响提供了见解。这一研究领域对于制定可持续的农业实践并减少农业对大气污染的贡献至关重要 D. Abalos et al., Chemosphere, 2012。

土壤化学和微生物活动

尿素及其衍生物对土壤化学和微生物活动的影响是另一个科学探究领域。研究已经探讨了尿素施用如何影响土壤尿酶活性、尿素酶细菌群落的丰度以及整体土壤化学环境。这项研究有助于我们了解土壤生化循环以及尿素在影响土壤健康和生产力方面的作用 K. Fisher et al., Geoderma, 2017。

生物传感器中的创新应用

N-(3-甲氧基丙基)脲衍生物已被探索其在生物传感器技术中的潜力。例如,基于脲衍生物的酶功能化生物传感器已被开发用于定量测定溶液中的尿素,展示了该化合物在生物分析应用和工业过程监测中的实用性 J. Shalini et al., Biosensors & Bioelectronics, 2014。

安全和危害

属性

IUPAC Name |

3-methoxypropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-9-4-2-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBTGYXKOFNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366405 | |

| Record name | N-(3-methoxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxypropyl)urea | |

CAS RN |

1119-61-5 | |

| Record name | N-(3-methoxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)

![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)